molecular formula C10H13NO B13246698 (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol

Cat. No.: B13246698
M. Wt: 163.22 g/mol
InChI Key: ZVIAYSDZXBSHLK-UHFFFAOYSA-N
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Description

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features an indene backbone with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol typically involves the reduction of indanone derivatives followed by amination. One common method involves the reduction of 1-indanone using sodium borohydride (NaBH4) to yield 1-indanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of more saturated indane derivatives.

    Substitution: Formation of various substituted indene derivatives depending on the reagents used.

Scientific Research Applications

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-2,3-dihydro-1H-inden-1-yl)methanol: A closely related compound with similar structural features.

    Indole derivatives: Compounds with an indole backbone that exhibit similar biological activities.

Uniqueness

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol is unique due to its specific substitution pattern on the indene backbone. The presence of both amino and hydroxyl groups provides it with distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol

InChI

InChI=1S/C10H13NO/c11-10-5-7(6-12)8-3-1-2-4-9(8)10/h1-4,7,10,12H,5-6,11H2

InChI Key

ZVIAYSDZXBSHLK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1N)CO

Origin of Product

United States

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